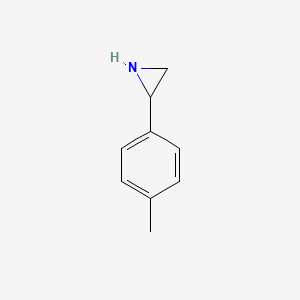

2-(4-Methylphenyl)aziridine

Description

Historical Development and Significance of Aziridine (B145994) Chemistry in Organic Synthesis

The study of aziridines dates back to the late 19th century, with their initial discovery credited to the chemist Siegmund Gabriel in 1888. wikipedia.org However, it has been within the last few decades that their full potential as synthetic intermediates has been extensively explored. researchgate.net Initially, the synthesis of aziridines was considered a challenging task due to their inherent instability. researchgate.netbenthamdirect.com This instability, however, is also the source of their synthetic utility. The significant ring strain, with bond angles of approximately 60° deviating substantially from the ideal 109.5°, makes them highly susceptible to ring-opening reactions. wikipedia.orgwikipedia.org This reactivity allows for the stereospecific introduction of nitrogen and other functionalities into organic molecules, a crucial transformation in the synthesis of a wide array of compounds. fiveable.me Over the years, numerous synthetic methodologies have been developed to access aziridines, including metal-mediated and metal-free approaches, making them more readily available for synthetic applications. rsc.orgthieme-connect.com

The significance of aziridine chemistry in organic synthesis is underscored by their role as precursors to a diverse range of nitrogen-containing compounds. researchgate.net Through various ring-opening and ring-expansion reactions, aziridines can be converted into valuable molecules such as amino acids, amino alcohols, diamines, and larger heterocyclic systems like azetidines, imidazoles, and benzodiazepines. researchgate.netbenthamdirect.com Their ability to serve as chiral building blocks has also been instrumental in the asymmetric synthesis of complex natural products and pharmaceuticals. fiveable.me

Importance of Strained Three-Membered Nitrogen Heterocycles in Synthetic Chemistry

Strained three-membered heterocycles, including aziridines, are of paramount importance in synthetic chemistry due to the potent driving force for reactivity provided by their ring strain. wikipedia.orgnih.govnih.gov This strain energy, a combination of angle strain and torsional strain, makes these small rings highly reactive towards a variety of reagents, enabling transformations that are often difficult to achieve with their acyclic or larger-ring counterparts. wikipedia.orgnumberanalytics.com The release of this strain upon ring-opening provides a significant thermodynamic driving force for reactions. nih.govresearchgate.net

The reactivity of these heterocycles is not solely governed by strain release; electronic delocalization also plays a crucial role. nih.gov The presence of a heteroatom like nitrogen introduces unique reactivity patterns compared to their carbocyclic analogs, such as cyclopropanes. nih.govnumberanalytics.com In aziridines, the nitrogen atom can be substituted, allowing for the modulation of the ring's electronic properties and reactivity. fiveable.me This tunability, coupled with their inherent strain, makes three-membered nitrogen heterocycles like aziridines powerful tools for the efficient and often stereocontrolled construction of complex molecular architectures. fiveable.menumberanalytics.com Their utility is evident in their application in total synthesis, polymer science, and medicinal chemistry. nih.gov

Overview of Aryl-Substituted Aziridines as Key Synthetic Intermediates

Aryl-substituted aziridines represent a particularly important subclass of these strained heterocycles, serving as versatile intermediates in organic synthesis. rsc.orgresearchgate.net The presence of an aryl group directly attached to the aziridine ring significantly influences its reactivity and provides a handle for further functionalization. nih.gov Theoretical studies and experimental evidence have shown that an aryl substituent promotes nucleophilic attack at the adjacent benzylic carbon of the aziridine ring. nih.gov This regioselectivity is a key feature that is exploited in various synthetic strategies.

The synthetic utility of aryl-substituted aziridines is broad. They are precursors to optically pure 2,2-diarylethylamines, which are structural motifs found in numerous bioactive molecules and pharmaceuticals. researchgate.net Furthermore, the aryl ring itself can be functionalized, for example, through metal-catalyzed cross-coupling reactions, without causing the opening of the strained three-membered ring. mdpi.com This allows for the synthesis of a diverse array of functionalized arylaziridines, which can then undergo subsequent ring-opening reactions to generate complex nitrogen-containing products. mdpi.com The ability to construct biaryl-aziridine hybrids further expands their synthetic potential.

Scope and Focus of Research on 2-(4-Methylphenyl)aziridine within Modern Organic Chemistry

Within the broader class of aryl-substituted aziridines, this compound has emerged as a compound of specific interest in modern organic chemistry. The presence of the methyl group on the phenyl ring, an electron-donating group, influences the electronic properties of the aryl moiety and, consequently, the reactivity of the aziridine ring. For instance, the electron-donating methyl group can accelerate the rate of ring-opening reactions compared to the unsubstituted parent compound.

Current research on this compound and its derivatives focuses on several key areas:

Synthesis and Methodology Development: Researchers continue to develop efficient and stereoselective methods for the synthesis of this compound and related compounds. acs.org This includes exploring novel catalytic systems and reaction conditions to improve yields and control stereochemistry.

Reactivity and Ring-Opening Reactions: A significant portion of research is dedicated to studying the regioselective and stereospecific ring-opening of this compound with a variety of nucleophiles. nih.govmdpi.com This allows for the synthesis of a wide range of β-functionalized amines.

Applications in Synthesis: The use of this compound as a building block in the synthesis of more complex molecules, including those with potential biological activity, is an active area of investigation. nih.gov For example, it can be used to synthesize β-phenethylamine derivatives, a common scaffold in pharmaceuticals. nih.gov

Mechanistic Studies: Understanding the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new reactions. cnr.it

The following interactive data table provides a summary of key research findings related to the reactivity of this compound and its derivatives.

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings | Reference(s) |

| Diastereoselective Iodination | Diiodomethyllithium, -78°C | cis-C-Iodo-N-Tosyl-aziridines | High diastereoselectivity (85:15 dr) is achieved. | |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O | Biaryl-aziridine hybrids | The aziridine ring remains intact during the cross-coupling reaction. | |

| Ring-Opening with Acid Anhydride | Acetic anhydride, TBD (catalyst), DMF, 80°C | 2-(4-Methylphenylsulfonamido)-2-(4-methylphenyl)ethyl acetate | The reaction proceeds with high yield and regioselectivity. | nih.govmdpi.com |

| Kinetic Studies | Not applicable | Not applicable | The kinetics of reactions involving 1-butyl-2-(4-methylphenyl)aziridine have been studied. | cnr.it |

This focused research effort highlights the continued importance of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9-10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBWIOKIYUIHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902756 | |

| Record name | NoName_3308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 4 Methylphenyl Aziridine Derivatives

Nucleophilic Ring-Opening Reactions

Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis. Their high ring strain energy facilitates a variety of ring-opening reactions, making them precursors to a wide range of functionalized nitrogenous compounds. mdpi.comnih.gov The reactivity of the aziridine (B145994) ring is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) group. nih.govresearchgate.net These "activated" aziridines readily react with a diverse array of nucleophiles to afford ring-opened products. nih.gov The nucleophilic ring-opening of 2-(4-methylphenyl)aziridine derivatives is a cornerstone of their chemistry, providing access to vicinal diamines, β-amino alcohols, β-amino thiols, and various other difunctionalized molecules that are not easily synthesized by other methods. nih.govnih.gov The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the chosen nucleophile, and the specific reaction conditions employed. nih.gov

Regioselectivity and Stereospecificity in Ring Opening

The ring-opening of substituted aziridines, such as this compound, can theoretically proceed via nucleophilic attack at either of the two ring carbons (C2 or C3), leading to two potential regioisomers. The control of regioselectivity—whether the attack occurs at the more substituted C2 position or the less substituted C3 position—is a critical aspect of these reactions. frontiersin.orgfrontiersin.org This selectivity is governed by a combination of electronic and steric factors associated with the aziridine substrate, as well as the nature of the nucleophile and the catalyst or promoter used. frontiersin.orgnih.gov

The reaction often proceeds with high stereospecificity. Typically, the ring-opening occurs via an SN2-type mechanism, which results in an inversion of configuration at the carbon center being attacked. This stereochemical outcome is crucial in asymmetric synthesis, where chiral aziridines are used to produce enantiomerically pure products. frontiersin.org

Electronic and Steric Factors Influencing Regioselectivity

The regiochemical outcome of the nucleophilic attack on the this compound ring is a delicate interplay of electronic and steric effects.

Electronic Factors: The presence of the 4-methylphenyl group at the C2 position can stabilize a developing positive charge in a transition state that has SN1-like character. This effect promotes nucleophilic attack at the C2 carbon. Furthermore, strong electron-withdrawing groups on the aziridine ring, such as a carboxylate, can electronically favor attack at the adjacent carbon. nih.gov For N-activated aziridines, the electron-withdrawing group on the nitrogen enhances the electrophilicity of both ring carbons. nih.gov

Steric Factors: The 4-methylphenyl group is sterically demanding, which can hinder the approach of a nucleophile to the C2 position. In a classic SN2 reaction, the nucleophile will preferentially attack the less sterically hindered C3 carbon. nih.gov The relative size of the nucleophile also plays a significant role; smaller nucleophiles are more likely to attack the more substituted position compared to bulkier ones. nih.gov

The balance between these competing factors determines the final product distribution. In many cases, particularly with N-tosylated 2-arylaziridines under neutral or basic conditions, the SN2 pathway dominates, leading to attack at the less hindered C3 position. frontiersin.orgfrontiersin.orgnih.gov However, under acidic conditions that promote the formation of an aziridinium ion, the reaction may favor attack at the C2 position due to better stabilization of the partial positive charge by the aryl substituent. frontiersin.org

Substrate Scope and Functional Group Tolerance in Ring Opening

The nucleophilic ring-opening of aziridines is a versatile reaction with a broad substrate scope. Various activating groups on the aziridine nitrogen, such as tosyl (Ts), nosyl (Ns), Boc, and Cbz, have been successfully employed to facilitate the reaction. nih.govchemrxiv.org The reaction is tolerant of a wide range of functional groups on both the aziridine substrate and the nucleophile, which adds to its synthetic utility.

The scope of nucleophiles is extensive, encompassing heteroatomic and carbon-based nucleophiles. nih.gov Aromatic amine nucleophiles containing both electron-donating and electron-withdrawing groups have been shown to be effective. The reaction conditions can often be tuned to accommodate sensitive functionalities elsewhere in the molecules. For instance, catalyst- and solvent-free conditions have been developed for the reaction of N-tosyl aziridines with amines, highlighting the reaction's robustness and applicability in green chemistry.

Table 1: Substrate and Nucleophile Scope in Aziridine Ring-Opening Reactions

| Aziridine Derivative | N-Activating Group | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 2-Arylaziridine | Tosyl (Ts) | Amines | Vicinal Diamine | |

| 2-Alkylaziridine | Tosyl (Ts) | Acid Anhydrides | β-Amino Ester | nih.gov |

| Aziridine-2-carboxylate | Boc, Cbz, Fmoc | [18F]Fluoride | α-Fluoro-β-alanine | nih.gov |

| 2-Ethylaziridine | Tosyl (Ts) | Carboxylic Acid Dianions | γ-Amino Acid | nih.gov |

| C-Glycosyl Aziridine | Trityl (Tr) | Thiophenol | C-Glycosyl-aminoethyl sulfide | nih.govmdpi.com |

Reaction with Heteroatomic Nucleophiles (e.g., Amines, Alcohols, Thiols, Halides)

Heteroatomic nucleophiles are commonly used to open the this compound ring, leading to valuable synthetic intermediates.

Amines: The reaction with amines, known as aza-addition, yields 1,2-diamines. The ring-opening of N-tosylated aryl aziridines with various aromatic amines has been shown to proceed efficiently under catalyst- and solvent-free conditions, providing direct access to vicinal diamines.

Alcohols and Water: The ring-opening with alcohols or water as nucleophiles produces β-amino alcohols. nih.gov These reactions are fundamental transformations, though they may require acid or Lewis acid catalysis to proceed efficiently, especially for less activated aziridines.

Thiols: Thiols and thiolates are highly effective nucleophiles for aziridine ring-opening due to the high nucleophilicity of sulfur. chemistrysteps.com The reaction of N-activated aziridines with thiols like thiophenol is often rapid and highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom to produce β-aminosulfides. nih.govmdpi.comnih.gov

Halides: Halide ions can also serve as nucleophiles. For example, the ring-opening of N-activated aziridine-2-carboxylates with [¹⁸F]fluoride has been studied for radiosynthesis applications. In this case, the reaction was found to be completely regioselective, with the fluoride attacking the C2 carbon, a result attributed to the strong electron-withdrawing effect of the adjacent carboxylate group. nih.gov

Reaction with Carbon Nucleophiles (e.g., Organometallics, Enolates, Electron-Rich Arenes)

Carbon-carbon bond formation via the ring-opening of aziridines provides a powerful method for constructing complex molecular skeletons.

Organometallics: Organometallic reagents, including Grignard reagents and organocuprates, can be used as carbon nucleophiles. These reactions often require catalysis, for example by transition metals, to achieve high yields and selectivity. mdpi.com

Enolates: Enolates derived from ketones, esters, and amides are effective carbon nucleophiles that react with activated aziridines to form γ-amino carbonyl compounds. mdpi.comnih.gov This methodology has been applied in stereoselective syntheses.

Dianions of Carboxylic Acids: A related class of carbon nucleophiles is the dianions of carboxylic acids. These have been shown to react with N-tosylaziridines, attacking the less hindered carbon to directly yield γ-amino acids in a single step after an aqueous workup. mdpi.comnih.govresearchgate.net

Electron-Rich Arenes: In the presence of a Lewis or Brønsted acid, electron-rich aromatic compounds can attack the activated aziridine ring in a Friedel-Crafts-type reaction to form β-arylamines.

Ring Opening with Acid Anhydrides and Carboxylic Acids

Acid anhydrides and carboxylic acids serve as oxygen nucleophiles, leading to the formation of protected β-amino alcohols, which are versatile synthetic intermediates. nih.gov

The reaction of N-tosylaziridines with various acid anhydrides proceeds smoothly in the presence of a catalytic amount of a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This method provides the corresponding β-acetamido esters and related compounds in excellent yields under mild conditions. The reaction is highly regioselective, with the acyloxy group being introduced at the less substituted carbon of the aziridine. For a terminal N-tosylaziridine like N-tosyl-2-(4-methylphenyl)aziridine, the reaction with acetic anhydride yields 1-(4-methylphenyl)-2-(tosylamino)ethyl acetate. nih.gov

Similarly, the dianions of carboxylic acids have been shown to open the aziridine ring, functioning as carbon nucleophiles to produce γ-amino acids. mdpi.comnih.gov

Table 2: Ring-Opening of N-Tosylaziridines with Acetic Anhydride Catalyzed by TBD

| Aziridine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | 1-Phenyl-2-(tosylamino)ethyl acetate | 93 | nih.gov |

| N-Tosyl-2-(4-chlorophenyl)aziridine | 1-(4-Chlorophenyl)-2-(tosylamino)ethyl acetate | 92 | nih.gov |

| N-Tosyl-2-(4-methylphenyl)aziridine | 1-(4-Methylphenyl)-2-(tosylamino)ethyl acetate | 91 | nih.gov |

| N-Tosyl-2-hexylaziridine | 1-(Tosylamino)octan-2-yl acetate | 86 | nih.gov |

| N-Tosyl-2,3-tetramethyleneaziridine | trans-2-(Tosylamino)cyclohexyl acetate | 94 | nih.gov |

Reactions performed with acetic anhydride and 5 mol% of TBD catalyst.

Catalytic Promotion of Ring-Opening Reactions

The ring-opening of aziridines is a widely studied transformation that can be promoted by various catalysts, leading to the formation of functionalized amines. nih.gov The regioselectivity of these reactions is a critical aspect and is often dictated by the choice of catalyst and the substitution pattern of the aziridine ring. researchgate.netfrontiersin.org

Lewis acids are effective catalysts for the ring-opening of N-activated aziridines. They coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This strategy has been successfully employed for the regioselective SN2-type ring-opening of 2-aryl-N-tosylaziridines with various nucleophiles, including alcohols and electron-rich arenes. iitk.ac.inresearchgate.net

For instance, the Cu(OTf)₂-mediated reaction of chiral 2-phenyl-N-tosylaziridine with alcohols proceeds via an SN2 pathway to afford nonracemic 1,2-amino ethers in excellent yields. iitk.ac.in Similarly, a combination of Zn(OTf)₂ and Sc(OTf)₃ has been shown to catalyze the ring-opening of substituted aziridines with electron-rich arenes and heteroarenes, providing access to 2,2-diaryl/heteroarylethylamines with high stereoselectivity. researchgate.net The mechanism involves the coordination of the Lewis acid to the sulfonyl group, which weakens the C-N bond and allows for nucleophilic attack. researchgate.net

Table 1: Examples of Lewis Acid Catalyzed Ring-Opening of Aziridine Derivatives

| Aziridine Derivative | Nucleophile | Lewis Acid Catalyst | Product | Reference |

| Chiral 2-phenyl-N-tosylaziridine | Alcohols | Cu(OTf)₂ | Nonracemic 1,2-amino ethers | iitk.ac.in |

| Substituted N-tosylaziridines | Electron-rich arenes/heteroarenes | Zn(OTf)₂ / Sc(OTf)₃ | 2,2-Diaryl/heteroarylethylamines | researchgate.net |

Transition metal catalysts offer a versatile platform for a wide range of aziridine ring-opening reactions, enabling the formation of C-C and C-heteroatom bonds. researchgate.netmdpi.com These reactions often proceed through distinct mechanistic pathways compared to Lewis acid catalysis, such as oxidative addition or the formation of metal-bound intermediates. mdpi.com

Palladium catalysts have been utilized in the isomerization of N-tosylaziridines to N-tosylketimines, which is proposed to occur via oxidative addition of the aziridine to a Pd(0) complex. mdpi.com Palladium has also been employed in cross-coupling reactions of vinyl aziridines. mdpi.com

Nickel catalysts have been shown to mediate the C-H coupling of benzamides and aziridines, where the coordination of the aziridine nitrogen to the Ni(II) center facilitates a C-C coupling via an SN2-type nucleophilic ring-opening. mdpi.com

Zinc(OTf)₂ has been used to catalyze the SN2-type ring-opening of activated aziridines with N-propargylanilines, leading to the formation of intermediates that can undergo subsequent cascade cyclizations. mdpi.com

Computational studies have been employed to understand the mechanism and regioselectivity of these transition metal-catalyzed reactions, highlighting the importance of the catalyst, ligands, and the nature of the aziridine substituent. unipi.it

Table 2: Examples of Transition Metal Catalyzed Ring-Opening of Aziridine Derivatives

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | Isomerization | N-Tosylaziridines | N-Tosylketimines | mdpi.com |

| Nickel | C-H Coupling | Benzamides and Aziridines | β-Amino Acid Derivatives | mdpi.com |

| Zinc | SN2 Ring-Opening/Cascade Cyclization | Activated Aziridines and N-propargylanilines | Hexahydroimidazo[1,2-a]quinolines | mdpi.com |

| Copper | Borylative Ring-Opening | N-(2-picolinoyl)-protected alkyl aziridines and B₂pin₂ | β-Aminoboronates | unipi.itmdpi.com |

Ring Expansion Reactions

Ring expansion reactions of aziridines provide a powerful strategy for the synthesis of larger, more complex nitrogen-containing heterocycles, such as azetidines, piperidines, and dehydropiperazines. dntb.gov.uaresearchgate.net These transformations often involve the in situ generation of reactive intermediates like aziridinium ylides. nih.govspringernature.com

Aziridinium ylides are key intermediates in a variety of ring expansion reactions. nih.govresearcher.life They are typically generated by the reaction of an aziridine with a metal carbene, often derived from a diazo compound in the presence of a rhodium or copper catalyst. nih.govnih.govresearchgate.net The fate of the aziridinium ylide is highly dependent on its structure and the reaction conditions, with potential pathways including nih.govspringernature.com-Stevens rearrangements, nih.govnih.gov-Stevens rearrangements, and cheletropic extrusion. nih.gov

The Schomaker group has extensively studied the use of bicyclic methylene aziridines in rhodium-catalyzed ring expansion reactions. nih.gov DFT computations have shown that these reactions proceed through the formation of an aziridinium ylide, which then undergoes a concerted, asynchronous nih.govspringernature.com-Stevens-type rearrangement to yield enantioenriched azetidines. nih.gov The rigid structure of the bicyclic system is crucial for favoring the desired ring expansion over competing pathways. nih.gov

In some cases, the initially formed aziridinium ylide can undergo a pseudo- nih.govresearchgate.net-sigmatropic rearrangement, leading to a [3+3] ring expansion to form highly substituted dehydropiperidines. springernature.com The delocalization of the negative charge in the ylide intermediate can be exploited to prevent undesired side reactions. nih.gov

Aziridines can act as three-atom components in cycloaddition reactions, providing a direct route to five- and six-membered heterocyclic rings. researchgate.netlibretexts.org These reactions can proceed through either a concerted or a stepwise pathway. researchgate.net

The 1,3-dipolar cycloaddition of aziridines with various dipolarophiles, such as acetylenes and nitriles, has been utilized to synthesize a range of linked heterocycles, including imidazolines. researchgate.net The reaction of donor-acceptor aziridines with isocyanoethylindoles can lead to a metal-free [5+1] cycloaddition, forming 2H-1,4-oxazines.

Furthermore, bicyclic aziridines have been shown to undergo rhodium-catalyzed [3+3] ring expansions with vinyl diazoacetates to furnish highly substituted dehydropiperidines. nih.gov This transformation is proposed to proceed through an aziridinium ylide intermediate. nih.gov Similarly, Rh-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles can produce dehydropiperazines via a pseudo-1,4-sigmatropic rearrangement of an aziridinium ylide. nih.gov

The stereoselectivity of these cycloaddition reactions can be influenced by the nature of the substituents on the aziridine ring. nih.gov

Table 3: Examples of Cycloaddition Reactions of Aziridine Derivatives

| Reaction Type | Aziridine Derivative | Reactant | Product | Reference |

| [3+2] Cycloaddition | 2-(2'-thienyl)aziridines | Acetylenic dipolarophiles | Linked heterocycles | researchgate.net |

| [5+1] Cycloaddition | Donor-acceptor aziridines | 2-(2-isocyanoethyl)indoles | 2H-1,4-oxazines | |

| [3+3] Ring Expansion | Bicyclic aziridines | Vinyl diazoacetates | Dehydropiperidines | nih.gov |

| [3+3] Ring Expansion | Aziridines | N-sulfonyl-1,2,3-triazoles | Dehydropiperazines | nih.gov |

Transformations Involving Nitrogen Activation

Activation of the aziridine nitrogen is a key strategy to modulate its reactivity and enable a broader range of transformations. nih.gov This can be achieved by introducing electron-withdrawing groups on the nitrogen, by protonation to form an aziridinium ion, or through the generation of N-aziridinyl radicals.

The alkylation of the ring nitrogen with electrophiles like methyl triflate can generate stable aziridinium ions. These activated intermediates can then undergo ring-opening with external nucleophiles, providing a route to N-alkylated amines. nih.gov

A more recent development involves the generation of transient N-aziridinyl radicals through the reductive activation of N-pyridinium aziridines. nih.gov These radicals can participate in intermolecular addition reactions with olefins in the presence of oxygen to afford 1,2-hydroxyaziridination products. This method represents a novel approach for aziridine group transfer. nih.gov

Furthermore, the development of N-aminopyridinium reagents as traceless activating groups allows for the synthesis of N-aryl aziridines through C-N cross-coupling reactions. researchgate.net This strategy expands the scope of accessible N-functionalized aziridines.

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation are fundamental transformations of this compound, leading to the formation of a diverse range of derivatives with altered electronic and steric properties. These reactions typically proceed via nucleophilic attack of the aziridine nitrogen on an electrophilic carbon atom.

N-Alkylation Reactions

N-Alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides. The reaction involves the formation of a quaternary aziridinium salt as an intermediate, which can then undergo ring-opening or be isolated, depending on the reaction conditions and the nature of the alkylating agent. The reactivity of the aziridine nitrogen is influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring.

Interactive Data Table of Illustrative N-Alkylation Reactions of this compound

| Alkylating Agent | Product | Potential Reaction Conditions | Expected Observations |

| Methyl iodide (CH₃I) | N-Methyl-2-(4-methylphenyl)aziridine | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., CH₃CN) | Formation of the corresponding N-methylated aziridine. Possible ring-opening with excess iodide. |

| Benzyl bromide (BnBr) | N-Benzyl-2-(4-methylphenyl)aziridine | Base (e.g., Et₃N) in a solvent like CH₂Cl₂ | Formation of the N-benzylated aziridine. |

| Ethyl bromoacetate (BrCH₂CO₂Et) | N-(Ethoxycarbonylmethyl)-2-(4-methylphenyl)aziridine | Mild base in a suitable solvent | Introduction of an ester functionality on the nitrogen atom. |

N-Acylation Reactions

N-Acylation of this compound is typically carried out using acylating agents like acyl chlorides or acid anhydrides. This reaction is generally faster than N-alkylation due to the higher electrophilicity of the acylating agent. The resulting N-acylaziridines are important synthetic intermediates. The introduction of an electron-withdrawing acyl group on the nitrogen atom decreases its basicity and can influence the nitrogen inversion barrier.

A relevant example found in the literature is the synthesis of 2-(p-tolyl)-1-tosylaziridine, which is an N-acylated derivative. This synthesis demonstrates the feasibility of N-acylation on the this compound scaffold. The following table illustrates potential N-acylation reactions.

Interactive Data Table of Illustrative N-Acylation Reactions of this compound

| Acylating Agent | Product | Potential Reaction Conditions | Expected Observations |

| Acetyl chloride (CH₃COCl) | N-Acetyl-2-(4-methylphenyl)aziridine | Base (e.g., pyridine or Et₃N) in an aprotic solvent | Formation of the corresponding N-acetylated aziridine. |

| Benzoyl chloride (PhCOCl) | N-Benzoyl-2-(4-methylphenyl)aziridine | Schotten-Baumann conditions (e.g., NaOH/H₂O/CH₂Cl₂) | Formation of the N-benzoylated derivative. |

| p-Toluenesulfonyl chloride (TsCl) | N-(p-Toluenesulfonyl)-2-(4-methylphenyl)aziridine | Base (e.g., pyridine) in CH₂Cl₂ | Formation of the N-tosylated aziridine, a common activated aziridine. |

Nitrogen Inversion Dynamics and Barriers in Substituted Aziridines

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. In aziridines, this inversion is significantly slower than in acyclic amines due to the strained three-membered ring. The energy barrier to nitrogen inversion is a key parameter that influences the stereochemical stability of chiral aziridines.

The nitrogen inversion barrier in substituted aziridines is highly dependent on the nature of the substituent on the nitrogen atom. Electron-withdrawing groups generally increase the inversion barrier, while electron-donating groups can have a more complex effect. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to experimentally determine the energy barriers of such conformational changes. Computational methods are also employed to calculate these barriers.

A computational study on a series of N-substituted aziridines has provided valuable insights into the factors governing the nitrogen inversion energy. The study calculated the inversion barriers for various substituents on the nitrogen atom, showing a clear trend related to the electronic properties of the substituent. While this study does not specifically include this compound, the data for related N-substituted aziridines can be used to estimate the expected trends for its derivatives.

The calculated N-inversion energies for a series of N-substituted aziridines are presented in the table below. These values illustrate the significant impact of the N-substituent on the inversion barrier. For instance, an N-acyl group (like COPh) dramatically lowers the barrier compared to an N-alkyl group (like Me or Bn). This is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which stabilizes the planar transition state of the inversion.

Interactive Data Table of Calculated Nitrogen Inversion Energies for N-Substituted Aziridines princeton.edu

| N-Substituent (R) | Compound | Calculated N-Inversion Energy (kcal/mol) |

| H | Aziridine | 16.64 |

| Me | N-Methylaziridine | 16.97 |

| Bn | N-Benzylaziridine | 16.70 |

| Ph | N-Phenylaziridine | 8.91 |

| COPh | N-Benzoylaziridine | 5.75 |

| CHMePh | N-(1-Phenylethyl)aziridine | 17.06 |

These computational results suggest that N-alkylation of this compound would likely result in a relatively high nitrogen inversion barrier, similar to that of N-methylaziridine. Conversely, N-acylation would be expected to significantly lower the inversion barrier. Experimental determination of these barriers for this compound and its derivatives through dynamic NMR studies would be necessary to confirm these theoretical predictions.

Stereochemical Control and Enantioselective Synthesis of Aziridines

Importance of Chirality in Aziridine (B145994) Chemistry

Aziridines are a significant class of nitrogen-containing three-membered heterocyclic compounds that are valuable intermediates in organic synthesis. nih.govrsc.org The chirality of aziridine derivatives is of paramount importance as enantiomers of a compound can exhibit markedly different biological activities. technologynetworks.com For instance, many natural products and pharmaceuticals that contain the aziridine moiety, such as Mitomycin C and Azinomycin A, are known for their antitumor properties, and their therapeutic efficacy is often dependent on a specific stereochemical configuration. nih.govtechnologynetworks.comnih.gov

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions, providing access to a wide array of functionalized amine derivatives. rsc.orgmdpi.com When the aziridine is chiral, these ring-opening reactions can proceed with high stereoselectivity, allowing for the synthesis of enantiopure amino compounds, which are crucial components of many biologically active molecules, including peptides and alkaloids. rsc.orgnih.govnih.gov The ability to synthesize enantiomerically pure aziridines is therefore highly desirable for the development of novel therapeutics and other biologically active agents. rsc.org

Asymmetric Catalytic Aziridination

Asymmetric catalytic aziridination represents a powerful strategy for the enantioselective synthesis of aziridines from prochiral alkenes. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Ligand Design and Catalyst Development

The development of effective chiral catalysts is central to asymmetric aziridination. A variety of transition metal complexes, including those of copper, rhodium, ruthenium, and cobalt, have been investigated for their catalytic activity. rsc.orgnih.govnih.gov The success of these catalysts often hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that directs the approach of the reactants.

Several classes of chiral ligands have been successfully employed in asymmetric aziridination. For example, chiral bis(oxazoline) ligands in combination with copper(I) triflate have been shown to be effective for the aziridination of styrene (B11656) derivatives. acs.org Ruthenium(CO)salen complexes have also been developed as efficient catalysts for the asymmetric aziridination of a range of alkenes. rsc.org More recently, metalloradical cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have emerged as highly effective catalysts for the enantioselective aziridination of alkenes with fluoroaryl azides. nih.gov The design of these ligands often involves creating a well-defined chiral pocket around the metal's active site to maximize stereocontrol.

In a notable advancement, a cytochrome P450 enzyme was evolved to catalyze the aziridination of 4-methylstyrene (B72717) with high productivity and enantioselectivity. acs.orgcaltech.edu Through site-saturation mutagenesis, a variant was identified that produced the corresponding aziridine with a significant improvement in enantiomeric excess (% ee). acs.orgcaltech.edu This biocatalytic approach offers a promising alternative to traditional metal-based catalysts.

Enantioselectivity and Diastereoselectivity in Aziridination

The primary goal of asymmetric aziridination is to achieve high levels of both enantioselectivity and diastereoselectivity. Enantioselectivity refers to the preferential formation of one enantiomer, while diastereoselectivity is relevant when the reaction can produce multiple diastereomers, for instance, in the aziridination of a chiral alkene or when a new stereocenter is formed in a molecule that already contains one.

High enantioselectivities have been achieved in the aziridination of 4-methylstyrene using various catalytic systems. For example, an evolved cytochrome P450 enzyme was shown to catalyze the aziridination of 4-methylstyrene to produce the (S)-enantiomer with 99% ee. acs.org Similarly, cobalt-based metalloradical catalysts have demonstrated high enantioselectivity in the aziridination of styrene derivatives. nih.gov

Diastereoselectivity is also a critical consideration. For instance, in the aziridination of 2-B(pin)-substituted allylic alcohols, good yields and excellent diastereoselectivities have been reported. nih.gov The stereochemical outcome of these reactions is often influenced by the nature of the catalyst, the solvent, and the specific substituents on the alkene and the nitrene precursor.

| Catalyst System | Nitrene Source | Enantiomeric Excess (% ee) | Major Enantiomer | Reference |

|---|---|---|---|---|

| Evolved Cytochrome P450 | Tosyl azide (B81097) | 99 | (S) | acs.org |

| [Co(P3)] | Fluoroaryl azides | High | Not Specified | nih.gov |

Chiral Auxiliary-Mediated Aziridine Synthesis

Another effective strategy for the synthesis of chiral aziridines involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of aziridine synthesis, a chiral auxiliary can be attached to either the imine or the ylide component in reactions such as the aza-Corey-Chaykovsky reaction. For example, the diastereoselective addition of dimethylsulfonium methylide to chiral imines derived from (R)-phenylglycinol has been used to prepare chiral aziridine derivatives. clockss.org Similarly, the aziridination of N-tert-butanesulfinyl ketimino esters provides a highly diastereoselective route to α-quaternary aziridine-2-carboxylates. organic-chemistry.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the approach of the sulfur ylide.

The choice of chiral auxiliary is crucial for achieving high diastereoselectivity. Commonly used auxiliaries include those derived from chiral amino alcohols, such as Evans' oxazolidinones, and sulfinamides. wikipedia.org The steric bulk and electronic properties of the auxiliary influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

Enantiopure Aziridines as Precursors for Stereodefined β-Amino Compounds

Enantiomerically pure aziridines are highly valuable precursors for the synthesis of stereodefined β-amino compounds, including β-amino acids and β-amino alcohols. nih.gov These compounds are important structural motifs in many biologically active molecules and are used as building blocks in medicinal chemistry. nih.gov

The synthetic utility of chiral aziridines stems from their ability to undergo highly regio- and stereoselective ring-opening reactions with a variety of nucleophiles. nih.govmsu.edu As discussed previously, these reactions typically proceed with inversion of configuration, allowing for the predictable synthesis of a specific stereoisomer of the β-amino compound.

For example, the ring-opening of a chiral 2-substituted aziridine with a carbon nucleophile can lead to the formation of a chiral β-amino acid derivative. Similarly, reaction with an oxygen nucleophile can yield a chiral β-amino alcohol. The wide range of nucleophiles that can be employed in these reactions provides access to a diverse array of stereodefined β-amino compounds. The conversion of enantiopure 2-(4-methylphenyl)aziridine, through these stereospecific ring-opening reactions, allows for the synthesis of a variety of valuable chiral building blocks. acs.org

| Nucleophile | Product | Stereochemical Outcome | Reference |

|---|---|---|---|

| Carbon Nucleophiles (e.g., organocuprates, Grignard reagents) | β-Amino Acid Derivatives | Inversion of Configuration | mdpi.com |

| Oxygen Nucleophiles (e.g., water, alcohols) | β-Amino Alcohols | Inversion of Configuration | nih.gov |

| Nitrogen Nucleophiles (e.g., amines, azides) | 1,2-Diamines | Inversion of Configuration | researchgate.net |

| Sulfur Nucleophiles (e.g., thiols) | β-Amino Thioethers | Inversion of Configuration | nih.gov |

Mechanistic Investigations and Theoretical Studies of Aziridine Transformations

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the intricate details of aziridine (B145994) transformations. mdpi.commdpi.com These methods allow for the in-silico modeling of reaction profiles, providing insights that can be difficult to obtain through experimental means alone.

DFT calculations are frequently employed to map out the potential energy surfaces of reactions involving 2-(4-methylphenyl)aziridine. This allows for the identification of intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, the most likely reaction pathway can be determined.

For instance, in the palladium-catalyzed borylative ring-opening of 2-arylaziridines, computational studies have been pivotal. Calculations on a model system with a p-tolyl group on the aziridine ring revealed the energies of various transition states for the aziridine ring-opening step. researchgate.net These studies can distinguish between different mechanistic proposals, such as pathways involving C–N cleavage followed by C–C cleavage versus the reverse, and can elucidate the role of catalysts in lowering activation barriers. mdpi.com In some cases, two distinct pathways, both catalyzed by a synergistic combination of palladium and a Lewis acid, can lead to the same product. mdpi.com

| Transition State Group | Lowest Energy TS | Relative Free Energy (ΔG, kcal/mol) | Relative Electronic Energy (ΔE, kcal/mol) |

|---|---|---|---|

| TSI-IIA to TSI-IIJ | TSI-IIA | +19.8 | +20.1 |

| TSI-IIK to TSI-IIO | TSI-IIL | +21.4 | +22.3 |

The data in Table 1, derived from DFT calculations, illustrates how computational chemistry can quantify the energy barriers for different potential transition states in a complex catalytic cycle, thereby identifying the most favorable reaction pathway. researchgate.net

The ring-opening of unsymmetrical aziridines like this compound can potentially yield two different regioisomers. Computational modeling is a powerful tool for predicting and explaining the observed regioselectivity. The outcome of the nucleophilic attack, whether at the more substituted benzylic carbon or the less substituted terminal carbon, is governed by a combination of electronic and steric factors. researchgate.net

DFT calculations can model the transition states for nucleophilic attack at both positions. The calculated activation energies for each pathway can then be compared to predict the major product. For example, in the reaction of aziridine-2-carboxylates, the strong electron-withdrawing nature of the carboxylate group favors nucleophilic attack at the more substituted carbon atom. nih.gov In contrast, for many other activated aziridines, attack of nucleophiles like thiols occurs preferentially at the less substituted carbon. mdpi.com Computational studies have successfully modeled these outcomes, showing that the transition state leading to the experimentally observed product is lower in energy. nih.gov

Energy decomposition analysis of the key transition states can further reveal the origins of selectivity, highlighting the specific interactions between the catalyst and the aziridine substrate that dictate the regiochemical outcome. mdpi.com Stereoselectivity, such as the inversion of configuration typical of an SN2-type mechanism, can also be confirmed by analyzing the geometry of the calculated transition states. mdpi.com

The reactivity and selectivity of this compound are heavily influenced by electronic and steric effects, which can be systematically analyzed using computational methods. researchgate.net The nature of the substituent on the nitrogen atom is particularly critical. nih.gov Electron-withdrawing groups increase the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic attack. nih.gov

DFT calculations can quantify these effects. For instance, comparing the activation energies for the ring-opening of N-tosyl versus N-(2-picolinoyl) protected aziridines revealed a significantly higher energy barrier for the N-tosyl derivative, explaining its experimental inertness under certain copper-catalyzed borylation conditions. researchgate.netmdpi.com This difference is attributed to the coordinating ability of the picolinoyl group, which facilitates the catalytic cycle.

Energy decomposition analysis can dissect the activation barrier into components such as steric repulsion, electrostatic attraction, and orbital interactions. nih.gov Such analyses have challenged traditional views, suggesting that for some SN2 reactions, the activation barrier arises not from increased steric repulsion in the transition state, but from a loss of favorable electrostatic and orbital interactions. nih.gov These advanced computational techniques provide a nuanced understanding of how substituents, like the p-tolyl group, influence the reaction mechanism at a fundamental level. A Hammett study, which correlates reaction rates with substituent electronic parameters, can provide experimental data that complements these computational findings, establishing a linear free energy relationship. chemrxiv.org

Experimental Mechanistic Probes and Isotope Labeling Studies

While computational studies provide a theoretical framework, experimental evidence is essential for validating proposed mechanisms. Various experimental probes are used to trap intermediates, determine reaction pathways, and verify the origins of atoms in the final products.

One common technique is the use of radical traps. For example, in an iron-based catalytic aziridination of styrene (B11656), the addition of 2,6-di-tert-butyl-4-methylphenol completely inhibited the reaction. This result strongly supports a mechanism involving a radical intermediate, which is scavenged by the trap. mdpi.com

Radical clock experiments can also be employed. These experiments use substrates that can undergo a characteristic rearrangement with a known rate if a radical intermediate is formed. The presence or absence of the rearranged product provides evidence for or against a radical pathway. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation (e.g., NMR, IR for intermediates)

Spectroscopic techniques are vital for identifying reactants, products, and, in favorable cases, transient intermediates, thereby shedding light on the reaction mechanism.

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing radical species. In studies of aziridine group transfer, the generation of a transient N-aziridinyl radical was directly confirmed by trapping it with N-tert-butyl-α-phenylnitrone (PBN) and observing the characteristic signal of the resulting persistent radical adduct by EPR spectroscopy. nih.gov This evidence was further corroborated by mass spectrometry of the EPR sample. nih.gov

Infrared (IR) spectroscopy is useful for tracking the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For example, in the ring-opening of an N-tosyl aziridine to form a sulfonamide, the characteristic stretches of the product's N-H and S=O groups can be identified. mdpi.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of intermediates and final products, helping to distinguish between isomeric possibilities that could arise from different mechanistic pathways. mdpi.com

Kinetics and Rate Studies of Aziridine Reactions

Studying the rate of a reaction and how it is affected by changes in concentration, temperature, or catalyst provides quantitative mechanistic insight. Kinetic studies can help determine the rate law of a reaction, which in turn suggests the composition of the transition state in the rate-determining step.

In the catalytic aziridination of styrenes, pseudo-first-order rate constants were determined by monitoring the decrease in the concentration of a reactive intermediate via UV-Vis spectroscopy. mdpi.com Such studies can reveal the dependence of the reaction rate on the concentrations of the catalyst, oxidant, and substrate.

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be derived from temperature-dependent rate studies. These parameters offer clues about the nature of the transition state. For example, a highly negative entropy of activation is often indicative of a highly ordered, associative transition state, such as in an SN2 mechanism. rsc.org By comparing the rates and activation parameters for the formation and subsequent reactions of different aziridines, distinctions between SN1 and SN2 pathways can be made. rsc.org Furthermore, observing the effect of solvent polarity or added salts on the reaction rate can help to probe the charge distribution in the transition state. rsc.org

| Kinetic Parameter/Study | Observation | Mechanistic Implication |

|---|---|---|

| Rate Law | Rate = k[Aziridine][Nucleophile] | Bimolecular reaction, consistent with SN2 mechanism. |

| Activation Entropy (ΔS‡) | Large, negative value | Associative, ordered transition state (SN2-like). |

| Activation Entropy (ΔS‡) | Near-zero or positive value | Dissociative, disordered transition state (SN1-like). |

| Solvent Effect | Rate increases significantly with solvent polarity | Charge separation in the transition state (SN1-like). |

| Linear Free Energy Relationship | Good correlation in Hammett plot | Reaction rate is sensitive to electronic effects of substituents. |

Emerging Research Directions in Aziridine Chemistry

Development of Novel Catalytic Systems for Aziridine (B145994) Transformations

The transformation of aziridines into more complex nitrogen-containing molecules is a cornerstone of their synthetic utility. A major focus of modern research is the development of novel catalytic systems that can mediate these transformations with high efficiency, regioselectivity, and stereoselectivity. For 2-arylaziridines such as 2-(4-Methylphenyl)aziridine, transition metal catalysis has been particularly fruitful.

Recent advancements include:

Palladium Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective ring-opening of 2-arylaziridines. For instance, a palladium-catalyzed borylative ring-opening reaction of 2-arylaziridines with bis(pinacolato)diboron (B136004) provides access to valuable β-amino-β-arylethylboronates mdpi.com. This transformation represents a significant advance in the direct borylative cleavage of a C(sp³)–N bond.

Nickel Catalysis: The merger of nickel catalysis with photocatalysis has enabled the challenging coupling of two electrophilic reagents: aziridines and aldehydes. This dual catalytic system facilitates the regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes, yielding β-amino ketones in an atom-economical fashion rsc.org. In other developments, nickel catalysis has been used for the reductive cross-coupling of styrenyl aziridines with aryl iodides mdpi.com.

Titanocene and Silver Catalysis: Titanocene(III) complexes have been shown to catalyze the radical ring-opening of N-acylated aziridines, a process that proceeds via a concerted electron transfer mdpi.com. Silver(I)-diene complexes have also been developed as effective catalysts for the C-arylation of N-tosylaziridines, affording β-aryl amine derivatives with excellent regioselectivity mdpi.com.

Rhodium Catalysis: Rhodium catalysts are effective in mediating ring expansion reactions of aziridines. For example, the intramolecular [5+2] cycloaddition of vinyl aziridines and alkynes, catalyzed by rhodium, is a viable route for synthesizing azepine derivatives, which are important in medicinal chemistry mdpi.com.

These novel catalytic systems are expanding the toolbox for chemists, allowing for the conversion of simple aziridines into a diverse array of functionalized amine derivatives under increasingly mild and selective conditions.

Table 1: Selected Novel Catalytic Systems for Aziridine Transformations

| Catalytic System | Transformation | Product Type | Ref. |

|---|---|---|---|

| Palladium / P(t-Bu)₂Me | Borylative ring-opening with B₂pin₂ | β-Aminoalkylboronates | mdpi.com |

| Nickel / Photocatalyst | Ring-opening coupling with aldehydes | β-Amino ketones | rsc.org |

| Titanocene(III) | Radical ring-opening of N-acyl aziridines | β-Amino acid derivatives | mdpi.com |

| Silver(I)-diene | C-arylation of N-tosylaziridines | β-Aryl amines | mdpi.com |

| Rhodium(II) | Ring expansion with N-sulfonyl-1,2,3-triazoles | Dehydropiperazines | mdpi.com |

Flow Chemistry and Sustainable Synthesis of Aziridines

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, characterized by the use of microreactors and continuous processing, offers significant advantages in terms of safety, efficiency, scalability, and precise control over reaction parameters like temperature and time.

The synthesis of aziridines, including derivatives of this compound, is well-suited to flow chemistry approaches. A sustainable, mixed flow-batch method has been developed for the synthesis of functionalized NH-aziridines from vinyl azides. In this process, the potentially hazardous thermal conversion of vinyl azides to 2H-azirines is performed safely in a microfluidic reactor, followed by a batch reaction with organolithium reagents to yield the final aziridine product. This method utilizes an environmentally benign solvent, cyclopentyl methyl ether (CPME), for both steps, enhancing its sustainability profile.

Furthermore, the Ru(porphyrin)CO-catalyzed aziridination of olefins with aryl azides has been successfully translated to a continuous flow process using mesoreactors. This technique allows for rapid optimization of reaction conditions and demonstrates that the yields and selectivities of the flow process are comparable to, or even better than, the batch reaction, while operating with smaller, safer reaction volumes. The ability to perform these reactions solvent-free, using a recyclable substrate as the solvent, further underscores the environmental benefits of this approach. The precise thermal control offered by flow microreactors is also crucial in directing the outcome of reactions, such as the thermal isomerization of lithiated arylaziridines, where temperature dictates the preferential formation of either functionalized aziridines or tetrahydroisoquinoline products.

Integration of Aziridine Chemistry in Multi-Step Total Synthesis Strategies

Aziridines, including this compound, are invaluable intermediates in the total synthesis of complex, biologically active molecules such as natural products and pharmaceuticals nih.govorganic-chemistry.orgnih.gov. Their utility stems from the ability of the strained ring to undergo highly regio- and stereoselective ring-opening reactions, providing a reliable method for introducing nitrogen-containing functionalities nih.govorganic-chemistry.orgnih.gov.

The ring-opening of chiral aziridines is a key strategy for constructing the core structures of various azaheterocycles found in alkaloids nih.govchemrxiv.org. For example, functionalization of a chiral aziridine-2-carboxylate, followed by a regioselective ring-opening and subsequent cyclization, has been employed in the synthesis of piperidine (B6355638) alkaloids like monomorine and pyrrolidine (B122466) congeners of pseudoconhydrine (B1209237) nih.govchemrxiv.org. The regioselectivity of the ring-opening can be controlled by the nature of substituents on the aziridine and the reaction conditions, allowing for divergent synthesis pathways from a common intermediate nih.govchemrxiv.org.

In another example, a photochemical valence isomerization of a protoberberine derivative generates a complex aziridine intermediate. Subsequent reductive ring-opening of this aziridine is a key step in the total synthesis of the spirobenzylisoquinoline alkaloid (±)-dihydrofumariline-1 nih.gov. This strategy highlights how aziridine formation and subsequent cleavage can be elegantly integrated into a synthetic sequence to control stereochemistry and construct complex polycyclic systems nih.gov. The versatility of aziridines as synthons ensures their continued and expanding role in the sophisticated art of total synthesis mdpi.com.

Exploitation of Aziridine Reactivity in New Reaction Discoveries

The inherent ring strain of aziridines makes them highly reactive synthons, not just for simple ring-opening, but also as platforms for the discovery of entirely new chemical reactions nih.govnih.gov. Researchers are continuously exploring the unique reactivity of aziridines like this compound to develop novel transformations and build molecular complexity in innovative ways.

Recent breakthroughs in this area often involve cascade or domino reactions where an initial aziridine ring-opening triggers subsequent bond-forming events.

Ring-Opening Annulations: Aziridines serve as key precursors for synthesizing more complex heterocyclic systems through ring-opening annulation reactions nih.gov. For instance, palladium-catalyzed three-component domino reactions involving N-tosylaziridines, 2-iodophenol, and isocyanides have been developed to construct seven-membered 1,4-benzoxazepine (B8686809) scaffolds mdpi.com.

Cycloadditions and Ring Expansions: The ring-opening of aziridines can generate zwitterionic intermediates, such as azomethine ylides, which can be trapped in [3+2] cycloaddition reactions to form five-membered rings nih.gov. Furthermore, novel ring expansion reactions are being discovered. Rhodium-catalyzed reactions of vinyl aziridines can lead to the formation of seven-membered azepines or dehydropiperazines, depending on the reaction partner mdpi.com.

Dual Electrophile Strategy: N-pyridinium aziridines have been designed as "latent dual electrophiles." A bromide-promoted ring-opening unmasks a benzylic bromide and a reducible N-N bond. These two sites can be functionalized sequentially, for example, through a nickel-catalyzed cross-coupling at the benzylic position followed by reductive cleavage of the N-N bond, providing a highly modular synthesis of β-phenethylamines chemistryviews.org.

Synthesis of Other Heterocycles: The reactivity of aziridines has been harnessed to synthesize other important heterocyclic motifs. Propargyl aziridines, through metal-catalyzed intramolecular cyclization, and β-(aziridin-2-yl)-β-hydroxy ketones, via a one-step regioselective ring-opening and cyclization, can be converted into multi-substituted pyrroles osti.gov.

These examples demonstrate that the reactivity of the aziridine ring is far from fully exploited, with ongoing research continuing to uncover novel and powerful synthetic transformations.

Table 2: Examples of New Reactions Involving Aziridines

| Reaction Type | Aziridine Substrate | Key Reagent/Catalyst | Product Heterocycle | Ref. |

|---|---|---|---|---|

| Domino Reaction | N-Tosylaziridine | Pd-catalyst, 2-Iodophenol, Isocyanide | 1,4-Benzoxazepine | mdpi.com |

| [5+2] Cycloaddition | Vinyl aziridine | Rh-catalyst, Alkyne | Azepine | mdpi.com |

| Modular Synthesis | N-Pyridinium aziridine | Ni-catalyst, Organozinc | β-Phenethylamine | chemistryviews.org |

| Ring-Opening/Cyclization | β-(Aziridin-2-yl)-β-hydroxy ketone | Trimethylsilyl azide (B81097) (TMSN₃) | Pyrrole | osti.gov |

Advanced Computational Modeling for Predictive Aziridine Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep mechanistic insights and predictive power that accelerate the discovery and optimization of reactions. In the context of aziridine chemistry, advanced computational modeling, particularly using Density Functional Theory (DFT), is playing a crucial role in understanding and predicting the behavior of molecules like this compound.

DFT calculations are frequently employed to:

Elucidate Reaction Mechanisms: Computational studies have been instrumental in mapping out the reaction pathways for various aziridine transformations. For example, DFT studies on the titanocene-catalyzed radical opening of N-acylated aziridines confirmed that the reaction proceeds through a concerted process mdpi.com. Similarly, for palladium-catalyzed syntheses of benzoazepinones, DFT analysis helped propose two distinct mechanistic pathways involving synergistic palladium and Lewis acid catalysis mdpi.com.

Rationalize Selectivity: The regioselectivity and stereoselectivity of aziridine ring-opening reactions are often subtle and dependent on multiple factors. Computational models can rationalize these outcomes by calculating the energy barriers of different transition states. In the copper-catalyzed ring-opening of alkyl aziridines, DFT calculations were used to build mechanistic models that could explain the observed regioselectivity and the role of different N-protecting groups mdpi.com.

Predict Reactivity: Beyond explaining observed results, computational models are moving towards a predictive capacity. By calculating properties like frontier molecular orbital energies, researchers can predict whether a given reaction is likely to be successful. This approach has been used to guide the synthesis of azetidines via photocatalysis, where models could accurately predict which reactant pairs would lead to product formation mit.edu. This predictive power helps to minimize trial-and-error experimentation, saving time and resources.

The integration of machine learning with these computational methods is a burgeoning field. Machine learning models, trained on large datasets of chemical reactions, have the potential to predict reaction outcomes, yields, and optimal conditions, further advancing the rational design of synthetic routes involving aziridines nih.govnih.govrsc.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylphenyl)aziridine derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis of 1-(4-Methylphenyl)methyl-2-(acetoxymethyl)aziridine (a derivative) involves reacting (bromomethyl)aziridine with sodium acetate in DMSO at 100°C, followed by silica gel chromatography purification (83% yield). Structural confirmation is achieved via NMR and IR spectroscopy, with mass spectrometry validating stoichiometry . Solvent-free methods using α-methylpentanol and 1-phenylethylamine are also reported for aziridine derivatives, emphasizing temperature control for high yields .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodology : Key techniques include:

- NMR Spectroscopy : Coupling constants (e.g., ) determine stereochemistry at C-2 and C-3 positions .

- IR Spectroscopy : Absorption bands (e.g., 1441 cm) distinguish aziridines from other amines .

- Mass Spectrometry : Validates molecular weight and elemental composition .

Q. What solvents and catalysts enhance the efficiency of aziridine ring formation in derivatives?

- Methodology : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity during substitution reactions . Metal-free conditions with N-heterocyclic carbenes (NHCs) are reported to enhance aziridine formation selectivity in related compounds .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound synthesis?

- Methodology : Steric and electronic effects of substituents (e.g., 4-methylphenyl groups) dictate ring strain and reactivity. For example, solvent-free syntheses favor specific stereoisomers due to reduced solvation effects, while chiral auxiliaries (e.g., sulfonyl groups) can induce enantioselectivity . Comparative analysis of coupling constants in NMR ( Hz) helps distinguish cis/trans configurations .

Q. What strategies resolve contradictions in yield data between solvent-free and solvent-based syntheses?

- Methodology : Contradictions arise from competing reaction pathways (e.g., ring-opening vs. stabilization). Solvent-free methods may improve atom economy but require precise temperature control, whereas solvent-based routes (e.g., DMSO) enhance solubility but introduce purification challenges. Systematic optimization using design of experiments (DoE) is recommended to balance yield and selectivity .

Q. How can the antimicrobial activity of this compound analogs be systematically evaluated?

- Methodology :

- Agar Diffusion Assay : Dissolve compounds in 25% DMSO (final concentration ≤20%) and apply to bacterial cultures (e.g., E. coli). Measure inhibition zones after 24 hours at 28°C .

- Control Experiments : Use DMSO-only plates to exclude solvent effects.

- Dose-Response Studies : Vary concentrations to determine minimum inhibitory concentrations (MICs).

Q. What are the mechanistic insights into the ring-opening reactions of this compound derivatives?

- Methodology : Ring-opening via nucleophilic attack (e.g., by thiols or amines) is influenced by substituent electronic effects. The electron-donating 4-methylphenyl group stabilizes transition states, reducing activation energy. Kinetic studies (e.g., monitoring by H NMR) and DFT calculations can map reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.